Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate is an organic compound belonging to the class of furan derivatives. This compound is characterized by a furan ring substituted with an ethyl ester, a hydroxyl group, and a keto group. It is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic pathways.
Mechanism of Action
Target of Action
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate, also known as Ethyl 4-hydroxy-2-oxo-2,5-dihydro-3-furancarboxylate, primarily targets promyelocytic leukemia HL-60 cells . These cells are a type of cancer cell that is often used in research to study the effects of various compounds on cell survival, cell cycle profile, and apoptosis .
Mode of Action
The compound interacts with its targets by inducing apoptosis , a process of programmed cell death . This is achieved through the activation of caspase-3 , an enzyme that plays a crucial role in the execution-phase of cell apoptosis . Additionally, the compound upregulates Bax , a pro-apoptotic protein, and downregulates Bcl-2 , an anti-apoptotic protein . These interactions result in changes in the cell cycle profile, leading to a reduction in cell proliferation .
Biochemical Pathways
The compound affects several biochemical pathways. It increases the amount of intracellular Ca2+ and the production of reactive oxygen species (ROS) . Both of these factors can trigger apoptosis. The compound also decreases the mitochondrial membrane potential , which is a critical event in the early phases of cell apoptosis .
Result of Action
The primary result of the compound’s action is a significant reduction in the proliferation of HL-60 cells . This is achieved through the induction of apoptosis in a concentration-dependent manner . The compound’s action also results in an increase in intracellular Ca2+ and ROS production, a decrease in mitochondrial membrane potential, and changes in the expression levels of Bax and Bcl-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate typically involves the condensation of ethyl acetoacetate with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is refluxed, leading to the formation of the desired furan derivative through cyclization and dehydration steps.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with various nucleophiles under appropriate conditions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
- Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
- Ethyl 2-ethoxy-4-oxo-4,5-dihydro-3-furancarboxylate
- Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to its analogs, this compound offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
ethyl 3-hydroxy-5-oxo-2H-furan-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c1-2-11-6(9)5-4(8)3-12-7(5)10/h8H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSHHTJWIOPOBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(COC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716413 | |
Record name | Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21053-90-7 | |
Record name | Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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